molecular formula C8H5ClN2O B032164 4-Chloroquinazolin-2(3H)-one CAS No. 28735-09-3

4-Chloroquinazolin-2(3H)-one

Cat. No.: B032164
CAS No.: 28735-09-3
M. Wt: 180.59 g/mol
InChI Key: KRHIRJLGBOGLNS-UHFFFAOYSA-N
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Description

4-Chloroquinazolin-2(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorine atom at the 4-position of the quinazolinone ring imparts unique chemical properties to this compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroquinazolin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of anthranilic acid derivatives with formamide or its derivatives, followed by chlorination. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization and chlorination processes .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-quality products .

Chemical Reactions Analysis

Types of Reactions: 4-Chloroquinazolin-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of 4-substituted quinazolinone derivatives, each with distinct chemical and biological properties .

Mechanism of Action

The mechanism of action of 4-Chloroquinazolin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Properties

IUPAC Name

4-chloro-3H-quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7-5-3-1-2-4-6(5)10-8(12)11-7/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHIRJLGBOGLNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)N=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624901
Record name 4-Chloroquinazolin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28735-09-3
Record name 4-Chloroquinazolin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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